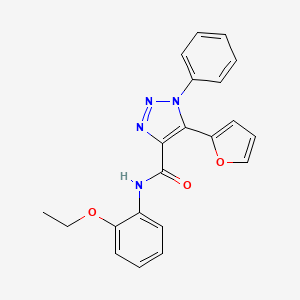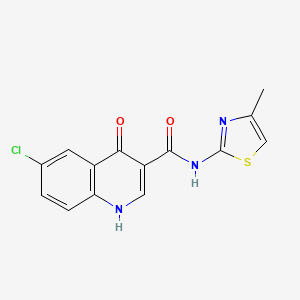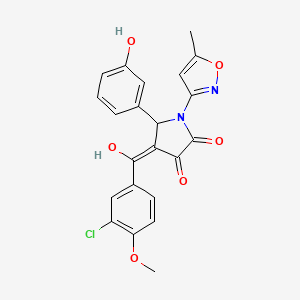![molecular formula C22H24N2O4 B6421443 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one CAS No. 844823-50-3](/img/structure/B6421443.png)
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one, commonly referred to as 7-OH-8-MPC, is a newly synthesized compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
科学研究应用
7-OH-8-MPC has been studied for its potential use in a variety of scientific research applications. It has been used in the study of drug delivery systems, as it has been found to have a high affinity for certain drugs. It has also been used in the study of cancer, as it has been found to have anti-tumor effects. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the levels of amyloid beta peptide in the brain.
作用机制
The exact mechanism of action of 7-OH-8-MPC is not yet fully understood. However, it is believed to work by binding to certain proteins in the cell and inhibiting their activity. This inhibition of protein activity is thought to be responsible for the anti-tumor, anti-Alzheimer's, and drug delivery effects of 7-OH-8-MPC.
Biochemical and Physiological Effects
7-OH-8-MPC has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce the levels of amyloid beta peptide in the brain, which is believed to be responsible for its potential use in the treatment of Alzheimer's disease. Additionally, it has been found to have anti-tumor effects, and it has been found to have a high affinity for certain drugs, which is believed to be responsible for its potential use in drug delivery systems.
实验室实验的优点和局限性
7-OH-8-MPC has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it well-suited for use in laboratory experiments. Additionally, it has a high affinity for certain drugs, which makes it well-suited for use in drug delivery systems. However, the exact mechanism of action of 7-OH-8-MPC is not yet fully understood, which can make it difficult to use in certain experiments. Additionally, its anti-tumor effects have only been studied in animal models, which can limit its use in certain experiments.
未来方向
There are a number of possible future directions for the study of 7-OH-8-MPC. One direction is to further study its mechanism of action, in order to better understand how it works. Additionally, further studies could be conducted to determine its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies could be conducted to determine its potential use in drug delivery systems. Finally, further studies could be conducted to determine its potential use in the treatment of cancer.
合成方法
7-OH-8-MPC is synthesized by a two-step process. The first step involves the condensation of N-methylpiperazine and 2-hydroxyethyl piperazine with 3-phenyl-4H-chromen-4-one, to form the desired compound. The second step is the hydrolysis of the resulting compound, which yields 7-OH-8-MPC.
属性
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)14-18-20(26)7-6-17-21(27)19(15-28-22(17)18)16-4-2-1-3-5-16/h1-7,15,25-26H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGDLPUVHSHPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B6421368.png)


![2-{1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6421382.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421385.png)


![N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421417.png)
![N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421423.png)
![N6-[(2-methoxyphenyl)methyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421429.png)
![N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421437.png)
![N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421448.png)

